2-Amino-6,8-dibromo-3-formylchromone
Description
Contextualization of Chromone (B188151) Scaffold in Chemical Sciences
The chromone nucleus is recognized as a "privileged structure" in medicinal chemistry. core.ac.uknih.govacs.org This term is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for drug design. nih.gov
The inherent structural rigidity and the presence of a hydrogen bond acceptor (the carbonyl group) and a hydrogen bond donor (in its enol form) make the chromone scaffold an effective pharmacophore. nih.gov This allows it to interact with a wide array of biological macromolecules, including enzymes and receptors. Consequently, chromone derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant agents. nih.govresearchgate.netnih.gov
Chromones are a class of secondary metabolites widely distributed in the plant kingdom. nih.govresearchgate.net Naturally occurring chromones, such as khellin (B1673630) and aloesin, have been utilized in traditional medicine for centuries. ijrar.org The synthetic versatility of the chromone core has enabled chemists to generate extensive libraries of derivatives with diverse substitution patterns, leading to compounds with enhanced biological activities and improved pharmacokinetic profiles. nih.govasianpubs.org
Rationale for Investigating 2-Amino-6,8-dibromo-3-formylchromone
The specific substitution pattern of this compound makes it a compound of significant academic interest. The strategic placement of an amino group at the 2-position, a formyl group at the 3-position, and two bromine atoms at the 6- and 8-positions creates a molecule with a rich and varied reactivity profile.
The combination of the electron-donating amino group and the electron-withdrawing formyl and dibromo substituents creates a unique electronic environment within the chromone ring. This electronic push-pull effect can significantly influence the molecule's reactivity, spectroscopic properties, and potential biological activity. nih.govnih.gov The amino group can act as a nucleophile or be diazotized for further transformations. The aldehyde functionality of the formyl group is a versatile handle for condensation, oxidation, and reduction reactions, allowing for the construction of more complex heterocyclic systems. The two bromine atoms not only increase the molecular weight and lipophilicity but also provide reactive sites for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of a wide variety of substituents.
While the synthesis and biological evaluation of various substituted chromones are well-documented, there is a noticeable gap in the literature concerning highly substituted derivatives like this compound. Much of the existing research has focused on mono-substituted or less functionalized chromone cores. The synthesis and exploration of the chemical and biological properties of such polysubstituted chromones remain a fertile ground for investigation, promising new avenues for drug discovery and materials science. otago.ac.nz
Objectives and Scope of Academic Research on the Compound
The primary objectives of academic research on this compound are centered on harnessing its unique structural features. Key research goals include:
Development of efficient synthetic routes: Establishing robust and scalable methods for the synthesis of this highly functionalized chromone is a fundamental objective. The Vilsmeier-Haack reaction, a common method for the formylation of activated aromatic compounds, is a promising approach for the synthesis of the 3-formylchromone core. asianpubs.orgresearchgate.netnrochemistry.comijpcbs.comsciforum.net
Exploration of its chemical reactivity: A thorough investigation of the reactivity of the amino, formyl, and dibromo groups is crucial to understanding the synthetic potential of this molecule as a building block for more complex structures.
Synthesis of novel heterocyclic systems: Utilizing the multiple reactive sites to construct novel fused heterocyclic systems is a key area of interest, given the pharmacological importance of such compounds.
Evaluation of biological activity: Screening this compound and its derivatives for a range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects, is a major focus of research.
Compound Data
Below are tables detailing the properties of this compound and a closely related compound for comparison.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 288399-44-0 |
| Molecular Formula | C₁₀H₅Br₂NO₃ |
| Molecular Weight | 346.96 g/mol |
Table 2: Comparative Data of a Related Compound: 2-Amino-6-bromo-3-formylchromone
| Property | Value |
| CAS Number | 73262-04-1 |
| Molecular Formula | C₁₀H₆BrNO₃ |
| Molecular Weight | 268.06 g/mol |
| Boiling Point | 459.4 °C |
| Flash Point | 231.7 °C |
Data for 2-Amino-6-bromo-3-formylchromone is provided for comparative purposes. biosynth.com
Structure
3D Structure
Properties
CAS No. |
288399-44-0 |
|---|---|
Molecular Formula |
C10H5Br2NO3 |
Molecular Weight |
346.96 g/mol |
IUPAC Name |
2-amino-6,8-dibromo-4-oxochromene-3-carbaldehyde |
InChI |
InChI=1S/C10H5Br2NO3/c11-4-1-5-8(15)6(3-14)10(13)16-9(5)7(12)2-4/h1-3H,13H2 |
InChI Key |
GMBVUDXGLSXHIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=C(O2)N)C=O)Br)Br |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2 Amino 6,8 Dibromo 3 Formylchromone
Strategies for the Construction of the 3-Formylchromone Core
The 3-formylchromone scaffold is a crucial intermediate in the synthesis of the target molecule. Its preparation is most commonly achieved through the Vilsmeier-Haack formylation of a suitable precursor.
Vilsmeier-Haack Formylation in Chromone (B188151) Synthesis
The Vilsmeier-Haack reaction is a widely employed and efficient method for the synthesis of 3-formylchromones from 2-hydroxyacetophenones. researchgate.netgu.seasianpubs.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic Vilsmeier reagent attacks the electron-rich aromatic ring of the 2-hydroxyacetophenone (B1195853), leading to formylation and subsequent cyclization to form the chromone ring. researchgate.net
The general procedure involves cooling a solution of the substituted 2-hydroxyacetophenone in DMF, followed by the slow addition of POCl₃. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete reaction. uchile.cl Subsequent workup with ice water precipitates the solid 3-formylchromone product, which can then be purified by recrystallization. asianpubs.org The yields for this reaction are generally good, ranging from moderate to high depending on the specific substrate and reaction conditions. sciforum.net
Table 1: Vilsmeier-Haack Reaction Conditions for 3-Formylchromone Synthesis
| Precursor | Reagents | Solvent | Temperature | Reaction Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Hydroxyacetophenone | POCl₃, DMF | DMF | 0 °C to 75 °C | Overnight | Good | uchile.cl |
| Substituted 2-hydroxyacetophenones | POCl₃, DMF | DMF | 30-35 °C then 45-55 °C | 2 hours + overnight | 80-90% | sciforum.net |
| 2-hydroxy-3-nitro-5-chloro acetophenone (B1666503) | POCl₃, DMF | DMF | Ice-cold to RT | Overnight | 71% | asianpubs.org |
Cyclization Reactions of Chalcones to Chromones
Chalcones, or 1,3-diaryl-2-propen-1-ones, are well-known precursors for the synthesis of various flavonoids, including the chromone skeleton. researchgate.netijrpc.com The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation of an appropriate acetophenone with a benzaldehyde (B42025) derivative in the presence of a base or acid catalyst. researchgate.net
The subsequent cyclization of a chalcone (B49325) to a chromone typically involves an oxidative cyclization step. researchgate.net A common method employs iodine in a suitable solvent, often under microwave heating, to facilitate the ring closure. researchgate.net This approach, while effective for the synthesis of the general chromone scaffold, is not the preferred method for producing 3-formylchromones directly. The introduction of the formyl group at the C-3 position is more efficiently achieved via the Vilsmeier-Haack reaction on a pre-formed 2-hydroxyacetophenone.
Introduction of Amino Functionality at C-2 Position
The introduction of an amino group at the C-2 position of the chromone ring is a critical step in the synthesis of the target compound. This transformation can be approached through several synthetic routes, primarily involving the manipulation of a substituent at the C-3 position.
Amination Routes from Chromone-3-carbonitriles
Chromone-3-carbonitriles are versatile intermediates for the synthesis of 2-aminochromones. These precursors can be synthesized from the corresponding 3-formylchromones. researchgate.net The reaction of chromone-3-carbonitrile with various nucleophiles, including amines, can lead to the formation of 2-aminochromone derivatives. This process often involves a ring-opening and subsequent recyclization mechanism. For instance, the reaction with certain amines can proceed through an initial nucleophilic attack at the C-2 position, leading to the opening of the pyrone ring, followed by an intramolecular cyclization that incorporates the amine nitrogen into the heterocyclic ring, ultimately forming the 2-aminochromone structure.
Conversion of Chromone-3-carboxaldehyde-oximes
Another potential pathway to introduce the C-2 amino group involves the conversion of the 3-formyl group into an oxime. 3-Formylchromones can be readily converted to their corresponding chromone-3-carboxaldehyde (B97568) oximes by reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net While the direct conversion of these oximes to the 2-amino functionality on the chromone ring is not extensively detailed, it is a plausible transformation. The oxime functionality can be a precursor to an amine through reduction or other rearrangement reactions. It has been noted that chromone-3-carboxaldehydes can be used for the synthesis of a variety of 2-aminochromone-3-carboxaldehydes through their conversion into the corresponding oximes or carbonitriles.
Regioselective Bromination at C-6 and C-8 Positions
The final structural feature of the target molecule is the presence of bromine atoms at the C-6 and C-8 positions of the chromone ring. Achieving this specific dibromination pattern requires a regioselective approach.
The most effective strategy for introducing the bromine atoms at the desired positions is to perform the bromination on the 2-hydroxyacetophenone precursor before the construction of the chromone ring. The hydroxyl and acetyl groups on the benzene (B151609) ring direct the electrophilic aromatic substitution of bromine to specific positions. The bromination of 2-hydroxyacetophenones can be achieved using molecular bromine in a suitable solvent like methanol (B129727) or acetic acid. researchgate.netzenodo.org By carefully controlling the stoichiometry of the brominating agent and the reaction conditions, it is possible to achieve selective mono- or di-bromination.
For the synthesis of 6,8-dibromo-substituted chromones, the precursor 3,5-dibromo-2-hydroxyacetophenone would be required. This can be synthesized from 2-hydroxyacetophenone through reaction with a brominating agent under conditions that favor nuclear bromination. cbijournal.com Subsequent Vilsmeier-Haack formylation of 3,5-dibromo-2-hydroxyacetophenone would then yield 6,8-dibromo-3-formylchromone (B7812786). univen.ac.za This intermediate could then be carried forward through the amination steps described previously to yield the final product, 2-Amino-6,8-dibromo-3-formylchromone. The synthesis of 6,8-dibromo-7-hydroxychromone-3-carboxaldehyde has been reported, further demonstrating the feasibility of this substitution pattern. researchgate.net
Strategies for Dibromination of the Benzenoid Ring
The introduction of two bromine atoms onto the benzenoid ring of the precursor is achieved through electrophilic aromatic substitution. The starting material for this step is typically 2-hydroxyacetophenone. The hydroxyl (-OH) and acetyl (-COCH₃) groups are both ortho-, para-directing. The powerful activating and directing effect of the hydroxyl group governs the regioselectivity of the bromination, directing the incoming bromine electrophiles to the positions ortho and para to it. In the case of 2-hydroxyacetophenone, these positions are C3, C5, and the C1-para position which is already substituted. Therefore, bromination occurs selectively at the C3 and C5 positions.
Various brominating agents can be employed for this transformation. Common methods include the use of molecular bromine (Br₂) in a suitable solvent such as acetic acid or methanol. Alternative, more eco-friendly methods have been developed that avoid the use of hazardous liquid bromine. These include using combinations of ammonium (B1175870) bromide (NH₄Br) with an oxidant like Oxone® in a methanol-water solvent system or ammonium bromide with ammonium persulfate ((NH₄)₂S₂O₈) under aqueous grinding conditions. These methods generate the electrophilic bromine species in situ.
Sequential vs. Simultaneous Halogenation Approaches
In the context of synthesizing the 3,5-dibromo-2-hydroxyacetophenone precursor, a simultaneous halogenation approach is predominantly employed. Due to the strong activation of the aromatic ring by the hydroxyl group, the introduction of the first bromine atom further activates the ring towards a second substitution. As a result, controlling the reaction to isolate a monobrominated intermediate (e.g., 5-bromo-2-hydroxyacetophenone) can be challenging and often requires careful control of stoichiometry and reaction conditions.
For the preparation of the target dibrominated precursor, it is more efficient to use at least two equivalents of the brominating agent. This ensures the reaction proceeds to completion, affording the desired 3,5-dibromo-2-hydroxyacetophenone in high yield. Attempting a sequential approach by first isolating the monobrominated product and then subjecting it to a second bromination step is generally less efficient and offers no significant advantages in this specific synthetic route. Therefore, the simultaneous introduction of both bromine atoms is the preferred and more practical strategy.
Integrated Multi-Step Synthesis of this compound
While a definitive, single-pot synthesis for this compound is not prominently documented, a plausible multi-step pathway can be constructed based on established chromone synthesis principles. The process logically follows the preparation of the key dibrominated precursor, followed by the formation of the heterocyclic ring system with the required C2 and C3 substituents.
A likely synthetic pathway involves:
Dibromination: Synthesis of 3,5-dibromo-2-hydroxyacetophenone from 2-hydroxyacetophenone.
Cyanomethylation: Conversion of the acetyl group of the precursor into a cyanomethyl ketone (ω-cyanoacetophenone). This is a critical step to introduce the nitrogen atom required for the 2-amino group.
Cyclization: Acid- or base-catalyzed intramolecular cyclization of the 3,5-dibromo-2-hydroxy-ω-cyanoacetophenone intermediate to form 2-amino-6,8-dibromochromone.
Formylation: Introduction of the formyl group at the C3 position, likely via a Vilsmeier-Haack type reaction.
Reaction Conditions and Optimization (Temperature, Solvent, Catalyst)
Each step in the integrated synthesis requires specific conditions for optimal outcomes.
| Reaction Step | Typical Reagents & Catalyst | Solvent | Temperature | Key Optimization Parameters |
| Dibromination | NH₄Br / (NH₄)₂S₂O₈ | Water | Room Temp (Grinding) | Stoichiometry of brominating agent (at least 2 eq.); grinding time. |
| Cyanomethylation | Strong base (e.g., NaH), Cyanating agent | Anhydrous THF or DMF | 0 °C to Room Temp | Exclusion of moisture; reaction time; choice of cyanating agent. |
| Cyclization | Acid (e.g., HCl) or Base (e.g., Piperidine) | Ethanol (B145695) or Acetic Acid | Reflux | Choice of catalyst (acid vs. base); removal of water to drive equilibrium. |
| Formylation | Vilsmeier Reagent (POCl₃/DMF) | DMF/POCl₃ | 0 °C to 75 °C | Molar ratio of POCl₃ to DMF; reaction temperature and time; workup procedure. |
Optimization is crucial throughout the process. For the dibromination , the molar ratio of the brominating agent is the primary factor determining the yield of the desired product. For the cyclization step, the choice between acid or base catalysis can significantly impact reaction time and yield, depending on the stability of the substrate. In the final formylation step, controlling the temperature is critical; the Vilsmeier-Haack reaction is exothermic and requires initial cooling before being heated to drive the reaction to completion. uchile.cl
Purification Techniques and Yield Optimization
3,5-dibromo-2-hydroxyacetophenone: This intermediate is a solid and can be purified effectively by recrystallization from a suitable solvent system, such as ethanol-water. The primary goal is to remove any remaining starting material or monobrominated species.
Cyclization Product (2-amino-6,8-dibromochromone): Purification is typically achieved through recrystallization. The choice of solvent is critical to obtain high-purity crystals.
Final Product (this compound): The final compound is often purified by column chromatography on silica (B1680970) gel, followed by recrystallization to obtain an analytically pure sample. The crude product from the Vilsmeier-Haack reaction workup is adsorbed onto silica and eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate the product from byproducts and unreacted starting material.
Yield optimization involves not only refining reaction conditions but also minimizing losses during workup and purification. Careful extraction, washing, and drying of organic layers, along with meticulous recrystallization or chromatography, are essential to maximize the recovery of the pure product at each step of the synthesis.
Green Chemistry Approaches in Synthesis
Modern synthetic chemistry emphasizes the incorporation of green chemistry principles to reduce environmental impact, improve safety, and enhance efficiency. While specific green protocols for this compound are not extensively documented, principles from related syntheses can be applied.
Catalytic Systems for Enhanced Atom Economy
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. researchgate.net Syntheses involving stoichiometric reagents, such as the classical Vilsmeier-Haack reaction which generates significant phosphate (B84403) waste, often have poor atom economy.
To enhance this, catalytic systems are sought. For the synthesis of related 2-aminochromene structures, several green catalytic approaches have been developed which could be adapted:
Organocatalysis: The use of small organic molecules, such as 4-(Dimethylamino)pyridine (DMAP), as catalysts can be highly effective. researchgate.net These catalysts can be recovered and reused, reducing waste.
Mechanochemistry: Performing reactions by grinding solids together (ball milling), often in the absence of a solvent, represents a significant green advantage. rsc.org This reduces solvent waste and can lead to shorter reaction times and higher yields.
Aqueous Media: Using water as a solvent instead of volatile organic compounds is a key green strategy. researchgate.net For the synthesis of 2-amino-4H-chromenes, multicomponent reactions have been successfully performed in water, simplifying the process and reducing environmental impact.
Reusable Catalysts: The development of catalysts on solid supports, such as magnetic nanoparticles, allows for easy separation from the reaction mixture using an external magnet and subsequent reuse over multiple cycles. nih.gov This approach drastically reduces catalyst waste and cost.
Applying these principles to the synthesis of this compound could involve developing a catalytic version of the formylation step or designing a one-pot, multicomponent reaction that assembles the molecule from simpler precursors with the aid of a recyclable, non-toxic catalyst.
Solvent-Free or Aqueous Media Reactions
The synthesis of chromone derivatives under solvent-free conditions or in aqueous media represents a significant advancement in green chemistry, aiming to reduce the environmental impact of chemical processes. While direct, single-step methods for the synthesis of this compound specifically in aqueous or solvent-free systems are not extensively documented, principles from related syntheses demonstrate the feasibility of incorporating green chemistry approaches. The stability and reactivity of the 3-formylchromone scaffold in water have been established, suggesting the potential for developing aqueous-based synthetic routes. thieme-connect.com
Research has shown that the Knoevenagel condensation of various 3-formylchromones with active methylene (B1212753) compounds can be efficiently performed in distilled water at elevated temperatures (90 °C) without the need for a catalyst. thieme-connect.com This particular reaction demonstrates that the chromone ring is stable under these conditions, paving the way for water to be used as a benign solvent for modifications of the 3-formylchromone core.
Furthermore, the introduction of the 2-amino group onto the chromone ring has been successfully achieved in aqueous solvent systems. The synthesis of 2-amino-3-formylchromones can be accomplished from chromone-3-carboxaldehyd-oxime precursors using reagents like ammonium hydroxide (B78521) or sodium hydroxide in an ethanol-water medium. naturalspublishing.com One specific example, closely related to the target compound, is the synthesis of 2-amino-6,8-dibromo-7-hydroxy-3-formylchromone from its corresponding oxime, which proceeds in good yield in an aqueous environment. naturalspublishing.com
This evidence supports a multi-step, greener pathway to this compound. Such a pathway could involve the initial synthesis of a key precursor, 3,5-dibromo-2-hydroxyacetophenone, potentially in an aqueous solvent mixture like aqueous acetone. researchgate.net This precursor would then undergo a Vilsmeier-Haack reaction to form the 6,8-dibromo-3-formylchromone core. The final step, amination at the C2 position, could then be carried out by converting the chromone to an intermediate like a chromone-3-carboxaldehyd-oxime and subsequently reacting it in an aqueous ethanol solution to yield the final product. naturalspublishing.com
Detailed research findings for the synthesis of a structurally related compound are presented in the table below, illustrating the use of aqueous media for the critical amination step.
Interactive Data Table: Synthesis of a 2-Amino-dibromo-3-formylchromone Derivative in Aqueous Media
| Precursor | Reagents | Solvent | Product | Yield (%) | Reference |
| 6,8-Dibromo-7-hydroxychromone-3-carboxaldehyd-oxime | Ammonium Hydroxide (NH₄OH) or Sodium Hydroxide (NaOH) | Ethanol / Water | 2-Amino-6,8-dibromo-7-hydroxy-3-formylchromone | 59 | naturalspublishing.com |
This approach, by utilizing aqueous media for key transformations, aligns with the principles of green chemistry by minimizing the use of volatile and hazardous organic solvents.
Chemical Reactivity and Derivatization Pathways of 2 Amino 6,8 Dibromo 3 Formylchromone
Reactivity of the Formyl Group at C-3 Position
The aldehyde functionality at the C-3 position is a key site for chemical modification due to the electrophilic nature of its carbonyl carbon. sciforum.net This electrophilicity makes it susceptible to attack by various nucleophiles, leading to a diverse range of derivatives. The formyl group readily participates in condensation, addition, and cyclization reactions. mdpi.com
Condensation Reactions with Amines (Schiff Base Formation)
The formyl group of 2-Amino-6,8-dibromo-3-formylchromone readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines or azomethines. ekb.eg This reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration. nih.gov The formation of the C=N double bond is a versatile method for introducing a variety of substituents into the chromone (B188151) structure. semanticscholar.org These reactions can be carried out under various conditions, often involving refluxing in a suitable solvent like ethanol (B145695). researchgate.net The resulting Schiff bases are valuable intermediates in organic synthesis and have been explored for their biological activities. ajol.info
For instance, the condensation of various 3-formylchromones with different aromatic and heterocyclic amines has been widely reported, yielding a library of Schiff base derivatives. researchgate.net These reactions are fundamental in medicinal chemistry for creating new therapeutic agents. ekb.eg
Table 1: Examples of Schiff Base Formation from 3-Formylchromones This table is illustrative and based on the general reactivity of 3-formylchromones.
| Reactant 1 (Chromone) | Reactant 2 (Amine) | Product Type |
|---|---|---|
| This compound | Aniline | N-phenyl imine derivative |
| This compound | p-Toluidine | N-(p-tolyl) imine derivative |
| This compound | 2-Aminobenzimidazole | N-(1H-benzo[d]imidazol-2-yl) imine derivative |
Nucleophilic Additions to the Carbonyl Carbon
The carbonyl carbon of the formyl group at C-3 is electrophilic and thus a target for various nucleophiles. sciforum.net 3-Formylchromones possess three electron-deficient sites: the C-2, C-4, and the formyl carbon, making them susceptible to nucleophilic attack. mdpi.comnih.gov Reactions with strong nucleophilic agents can lead to a variety of products. nih.gov For example, the reaction of 3-formylchromones with secondary phosphine (B1218219) oxides in the presence of primary amines (a Kabachnik–Fields reaction) involves the nucleophilic addition of the phosphine oxide to the imine intermediate, which is formed from the formyl group and the amine. nih.govresearchgate.net Similarly, reactions with active methylene (B1212753) compounds, such as malononitrile, can proceed via nucleophilic addition to the formyl group, often as the initial step in a cascade reaction leading to more complex structures. researchgate.net
Cyclocondensation Reactions for Fused Heterocycles (e.g., Pyrazoles, Pyrimidines, Thiazoles)
The 2-amino-3-formylchromone (B160151) scaffold is an excellent precursor for synthesizing fused heterocyclic systems through cyclocondensation reactions. The formyl group, in conjunction with the adjacent amino group or another reactive site, participates in ring-forming reactions with bifunctional nucleophiles.
Pyrazoles : The reaction of 3-formylchromones with hydrazine (B178648) derivatives is a common method for constructing fused pyrazole (B372694) rings. nih.gov For instance, condensation with hydrazine hydrate (B1144303) can lead to the formation of benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives. bohrium.com The reaction typically proceeds by initial formation of a hydrazone with the formyl group, followed by an intramolecular cyclization. nih.govsciforum.net Similarly, reacting 3-formylchromones with 5-aminopyrazoles can yield pyrazolo[3,4-b]pyridines through a rearrangement of an intermediate enamine. nih.gov
Pyrimidines : Fused pyrimidine (B1678525) rings can be synthesized by reacting 3-formylchromones with compounds containing an amidine functionality, such as urea (B33335) or thiourea (B124793). nih.gov These reactions often involve the initial condensation of the formyl group with an amino group of the reagent, followed by cyclization. nih.gov For example, condensation with barbituric acid or its derivatives in pyridine (B92270) leads to the formation of pyrimidine-fused systems. mdpi.com
Thiazoles : The synthesis of thiazole-fused chromones can be achieved through reactions with appropriate sulfur-containing nucleophiles. A common method for thiazole (B1198619) synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thiourea or thioamide. organic-chemistry.orgijcce.ac.ir In the context of this compound, a plausible pathway would involve converting the formyl group to a reactive intermediate that can then react with a thioamide. For instance, condensation of 3-formylchromones with 2-methylbenzothiazolium salts has been reported. mdpi.com
Reductive Transformations
The formyl group at the C-3 position can be selectively reduced to a hydroxymethyl group. This transformation is valuable as it introduces a new functional group that can be used for further derivatization. uchile.cl The selective reduction of the aldehyde in the presence of the α,β-unsaturated ketone system of the chromone ring can be challenging. uchile.cl However, methods have been developed to achieve this chemoselectivity. One effective method involves using 2-propanol as both a solvent and a reducing agent in the presence of basic alumina (B75360) at elevated temperatures. uchile.clresearchgate.net This Meerwein–Ponndorf–Verley type reduction provides the corresponding 3-hydroxymethylchromones in good yields. uchile.cl Other reducing agents like sodium borohydride (B1222165) have been used, sometimes in combination with additives like aluminum chloride, though yields can be variable. uchile.cl
Table 2: Reductive Transformation of 3-Formylchromone Based on general methods for 3-formylchromone reduction.
| Starting Material | Reagents/Conditions | Product |
|---|---|---|
| 3-Formylchromone derivative | Basic Alumina, 2-Propanol, 75°C | 3-Hydroxymethylchromone derivative |
| 3-Formylchromone derivative | NaBH₄ / AlCl₃ | 3-Hydroxymethylchromone derivative |
Reactivity of the Amino Group at C-2 Position
The amino group at the C-2 position is nucleophilic and can participate in various reactions, allowing for the introduction of diverse substituents and further functionalization of the chromone core.
Acylation and Sulfonylation Reactions
The C-2 amino group can be readily acylated or sulfonylated by reacting with acylating or sulfonylating agents, respectively.
Acylation : Acylation is commonly performed using acid anhydrides (like acetic anhydride) or acyl chlorides in the presence of a suitable base or catalyst. organic-chemistry.orgresearchgate.netyoutube.com This reaction converts the primary amino group into a secondary amide. Acylation is often employed as a protective strategy to prevent the amino group from participating in unwanted side reactions during other transformations on the chromone scaffold. nih.gov The resulting acetylated compound is generally more stable, and the protecting group can be removed later via hydrolysis if needed.
Sulfonylation : The amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) to form sulfonamides. This reaction is typically carried out in the presence of a base like pyridine or triethylamine (B128534) to neutralize the HCl produced. organic-chemistry.org Similar to acylation, sulfonylation can be used to protect the amino group or to introduce sulfonamide moieties, which are important pharmacophores in many drug molecules. The synthesis of sulfonamides is a robust reaction in medicinal chemistry. nih.gov
Diazotization and Subsequent Transformations
The primary aromatic amino group at the C-2 position is a key functional handle for a variety of chemical transformations, most notably through diazotization. This process involves the reaction of the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid, to form a highly reactive diazonium salt.
The general mechanism for diazotization begins with the formation of the nitrosonium ion (NO+) from nitrous acid in an acidic medium. The amino group of the chromone then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion.
Once formed, the 6,8-dibromo-3-formylchromone-2-diazonium salt is a versatile intermediate. The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas), which can be displaced by a wide array of nucleophiles in what are broadly known as Sandmeyer and related reactions. This allows for the introduction of various substituents at the C-2 position, profoundly altering the compound's structure and properties.
Table 1: Potential Sandmeyer and Related Reactions of Diazotized this compound
| Reagent | Product Substituent at C-2 | Reaction Name |
|---|---|---|
| CuCl / HCl | -Cl | Sandmeyer Reaction |
| CuBr / HBr | -Br | Sandmeyer Reaction |
| CuCN / KCN | -CN | Sandmeyer Reaction |
| H₂O, Δ | -OH | Hydrolysis |
| HBF₄, Δ | -F | Schiemann Reaction |
| KI | -I | Iodination |
These transformations provide a powerful synthetic route to 2-halo, 2-hydroxy, and other 2-substituted-6,8-dibromo-3-formylchromones, which are not readily accessible through other means.
Annulation Reactions Leading to Polycyclic Systems
The juxtaposition of the 2-amino and 3-formyl groups provides an ideal setup for annulation reactions, leading to the construction of new heterocyclic rings fused to the chromone backbone. These reactions typically proceed via an initial condensation with the formyl group, followed by a cyclization involving the amino group.
For instance, reaction with binucleophiles can lead to the formation of various fused polycyclic systems. 3-Formylchromones are known to be versatile substrates for building five, six, and seven-membered heterocycles through reactions with 1,2-, 1,3-, and 1,4-binucleophiles, respectively. These reactions often begin with a nucleophilic condensation at the aldehyde, followed by a subsequent attack at the electron-deficient C-2 position of the chromone ring, leading to a ring-opening and recyclization cascade.
Table 2: Examples of Annulation Reactions for Synthesizing Fused Heterocycles
| Reagent | Fused Ring System | Resulting Polycyclic Compound Class |
|---|---|---|
| Hydrazine Hydrate | Pyrazole | Chromeno[2,3-c]pyrazole |
| Guanidine | Pyrimidine | Chromeno[2,3-d]pyrimidine |
| Malononitrile | Pyridine | Chromeno[2,3-b]pyridine |
These annulation strategies are highly valuable for generating molecular complexity and accessing novel polycyclic scaffolds with potential biological activities.
Reactivity of Bromine Substituents at C-6 and C-8 Positions
The two bromine atoms on the benzene (B151609) ring of the chromone core are key sites for derivatization, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds. Their reactivity is governed by the principles of aromatic chemistry, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a plausible pathway for the functionalization of the C-6 and C-8 positions. For an SₙAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. In the case of this compound, the chromone's carbonyl group and the formyl group act as electron-withdrawing substituents, rendering the aromatic ring electron-deficient and thus more susceptible to nucleophilic attack.
The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring. The presence of strong electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing the Meisenheimer complex. In this molecule, the C-4 carbonyl group can help stabilize a negative charge developed at the C-6 and C-8 positions through resonance.
Common nucleophiles for SₙAr reactions include alkoxides, thiolates, and amines. However, these reactions often require harsh conditions, such as high temperatures and strong bases.
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming C-C and C-heteroatom bonds, and the bromine atoms at C-6 and C-8 are excellent handles for such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. It is a highly efficient method for forming biaryl linkages or introducing alkyl or vinyl groups. By controlling the reaction conditions, it may be possible to achieve selective mono- or di-substitution at the C-6 and C-8 positions.
Sonogashira Coupling: The Sonogashira reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. This reaction is exceptionally useful for introducing alkynyl moieties onto the chromone scaffold. Studies on other bromochromones have demonstrated the feasibility of this transformation. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups.
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, substituted alkene. This provides a route to styryl-substituted chromones, which can be valuable for further synthetic elaborations.
Table 3: Overview of Potential Cross-Coupling Reactions at C-6/C-8
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Linkage |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) catalyst, Base | C-C (Aryl-Aryl, Aryl-Alkyl) |
| Sonogashira | R-C≡CH | Pd(0) catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |
Generation of Organometallic Intermediates
The bromine substituents can be used to generate more reactive organometallic intermediates, such as organolithium or Grignard reagents. This is typically achieved through metal-halogen exchange, where the aryl bromide is treated with a strong organometallic base, like n-butyllithium, or with magnesium metal.
For example, treatment with an alkyllithium reagent at low temperatures could lead to a lithium-bromine exchange, forming a lithiated chromone species. This potent nucleophile can then react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to introduce a wide range of functional groups at the C-6 or C-8 position. Similarly, reaction with magnesium metal could form a Grignard reagent.
However, the presence of other reactive functional groups on the molecule, such as the formyl and amino groups, complicates this approach. These groups are incompatible with strong organometallic reagents, and would likely need to be protected before attempting metal-halogen exchange.
Transformations Involving the Chromone Ring System
The γ-pyrone ring of the chromone system is itself susceptible to certain transformations, most notably ring-opening reactions initiated by nucleophilic attack. The C-2 position is highly electrophilic, and strong nucleophiles can attack this site, leading to the cleavage of the pyrone ring.
For example, reactions of 3-formylchromones with strong nitrogen nucleophiles like hydrazine or primary amines can lead to the opening of the pyrone ring to form an intermediate 1-(2-hydroxyphenyl)-3-substituted-propenone. This intermediate can then undergo subsequent cyclization to form different heterocyclic systems, such as pyrazoles or pyridines, depending on the nature of the nucleophile and the reaction conditions. This reactivity pathway offers an alternative to annulation for the synthesis of novel heterocyclic structures from the this compound scaffold.
Ring Opening and Recyclization Reactions
A characteristic reaction of 3-substituted chromones, including the 2-amino-3-formyl scaffold, is their susceptibility to nucleophilic attack, primarily at the C2 position. naturalspublishing.comresearchgate.net This attack initiates a ring-opening of the γ-pyrone, generating an intermediate that can subsequently undergo recyclization to form new, often more complex, heterocyclic structures. The nature of the final product is highly dependent on the nucleophile used and the reaction conditions. researchgate.net
2-Amino-3-formylchromones are effective precursors for creating fused heterocyclic systems through condensation reactions. naturalspublishing.com A prominent example is the Friedländer annulation, which involves the reaction with compounds containing an active methylene group. naturalspublishing.com This reaction pathway typically leads to the formation of chromeno[2,3-b]pyridine derivatives. naturalspublishing.com The process involves an initial condensation with the formyl group, followed by a cyclization that incorporates the amino group and the active methylene compound, effectively replacing the pyrone oxygen with a nitrogen-containing ring. naturalspublishing.com
The reaction of 2-amino-3-formylchromones with various carbon nucleophiles, particularly active methyl compounds, under basic catalysis has been shown to produce a range of chromeno[2,3-b]pyridine derivatives in good yields. naturalspublishing.com
Table 1: Examples of Ring Opening and Recyclization Reactions of 2-Amino-3-formylchromones
| Reactant (Nucleophile) | Catalyst | Resulting Heterocyclic System | Reference |
|---|---|---|---|
| 2-Acetylthiophene | DBU | Thienyl-substituted chromeno[2,3-b]pyridine | naturalspublishing.com |
| 3-Acetylpyridine | DBU | Pyridyl-substituted chromeno[2,3-b]pyridine | naturalspublishing.com |
| 4-Chloroacetophenone | DBU | Chlorophenyl-substituted chromeno[2,3-b]pyridine | naturalspublishing.com |
| Malononitrile | Pyridine | 2-Amino-3-cyano-chromeno[2,3-b]pyridin-5-one | mdpi.com |
DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Rearrangement Reactions
The 3-formylchromone framework can undergo significant skeletal rearrangements, often initiated by reaction with bifunctional nucleophiles. These reactions can lead to a complete transformation of the chromone ring into a different heterocyclic system.
A notable example is the rearrangement of enamines derived from 3-formylchromones. nih.gov The reaction of a 3-formylchromone with a 5-aminopyrazole derivative in an alcoholic medium initially forms an enamine intermediate. nih.gov This intermediate can then undergo a rearrangement that involves the opening of the pyrone ring. A subsequent intramolecular electrophilic attack involving the pyrazole ring leads to the formation of a new, stable pyrazolo[3,4-b]pyridine system. nih.gov This one-pot process provides a facile route to complex heterocyclic structures from simple chromone precursors. nih.gov
Furthermore, a palladium-catalyzed rearrangement strategy has been developed for the synthesis of 2-amino-3-formyl chromones from 3-iodochromones and isocyanides. acs.org This process involves a sophisticated cascade of a nucleophilic ring-opening of the pyrone moiety, the formation of a phenoxy anion intermediate, and an intramolecular palladium-catalyzed cyclization to reconstruct the chromone ring with the desired 2-amino and 3-formyl groups. acs.org This demonstrates the inherent capacity of the chromone skeleton to undergo rearrangement and reconstruction under specific catalytic conditions. acs.org
Table 2: Rearrangement Pathways of 3-Formylchromone Derivatives
| Reactant | Key Intermediate | Final Product | Reaction Type | Reference |
|---|---|---|---|---|
| 5-Aminopyrazole | Enamine-adduct | Pyrazolo[3,4-b]pyridine | Ring opening / Intramolecular cyclization | nih.gov |
Stereoselective Transformations and Chiral Derivatization
While extensive research on stereoselective reactions specifically for this compound is not widely documented, the reactivity of the general 3-formylchromone scaffold shows significant potential for stereocontrolled transformations. The reactivity and the resulting products of 3-formylchromones can be highly dependent on the solvent and other reaction conditions, leading to regio- and stereo-selective outcomes. rsc.orgrsc.org
For instance, the reaction of 3-formylchromones with 2-aminobenzothiazoles demonstrates solvent-dependent stereoselectivity. rsc.orgresearchgate.net In primary alcohols like methanol (B129727), the reaction yields 2-alkoxy-3-enamines with a specific selectivity for the Z-isomer. rsc.org In contrast, using a secondary alcohol like 2-propanol as the solvent leads to the formation of the corresponding imine. rsc.org This selective formation of the Z-isomer highlights the potential for controlling the stereochemistry of products derived from the 3-formylchromone core. rsc.org
The formyl group itself is a prime site for stereoselective transformations. For example, three-component Kabachnik-Fields reactions involving 3-formylchromones, primary amines, and secondary phosphine oxides can generate α-aminophosphine oxides. acs.org This reaction creates a new stereocenter at the carbon atom that was formerly the aldehyde carbon, offering a pathway to chiral derivatives.
Furthermore, the amino group at the C2 position provides a handle for chiral derivatization. In principle, reaction with a chiral derivatizing agent could convert the achiral this compound into a mixture of diastereomers, which could then potentially be separated chromatographically. This is a standard strategy for the resolution of racemates and the determination of enantiomeric purity in related classes of amino compounds.
Table 3: Potential Stereoselective Reactions and Derivatizations
| Reaction Type | Reagents | Product Type | Stereochemical Aspect | Reference |
|---|---|---|---|---|
| Enamine Formation | 2-Aminobenzothiazole, 1° alcohol | (Z)-2-Alkoxy-3-enamine | Stereoselective formation of Z-isomer | rsc.org |
| Kabachnik-Fields Reaction | Primary amine, Secondary phosphine oxide | α-Aminophosphine oxide | Creation of a new chiral center | acs.org |
Advanced Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Amino-6,8-dibromo-3-formylchromone, a combination of one-dimensional and two-dimensional NMR experiments would be required for unambiguous assignment of all proton and carbon signals.
¹H NMR and ¹³C NMR Chemical Shift Assignments
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the amino group protons, and the formyl proton. The aromatic region would likely show two singlets for the protons at the 5- and 7-positions of the chromone (B188151) ring, a consequence of the bromine substitution at positions 6 and 8. The formyl proton is anticipated to appear as a sharp singlet at a significantly downfield chemical shift, typically in the range of δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. The protons of the amino group at the 2-position would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.
The ¹³C NMR spectrum would provide complementary information, revealing the chemical environment of each carbon atom in the molecule. Key resonances would include the carbonyl carbons of the chromone and formyl groups, the carbon atoms of the aromatic ring, and the carbons of the pyrone ring. The carbon atoms bonded to the bromine atoms (C-6 and C-8) would show characteristic shifts, and their signals can be confirmed through the absence of attached protons in a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following are predicted values based on known substituent effects on the chromone scaffold. Actual experimental values may vary.)
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | 8.0 - 8.3 | - |
| H-7 | 7.8 - 8.1 | - |
| -CHO | 9.5 - 10.5 | 185 - 195 |
| -NH₂ | 5.0 - 7.0 (broad) | - |
| C-2 | - | 155 - 165 |
| C-3 | - | 110 - 120 |
| C-4 | - | 170 - 180 |
| C-4a | - | 120 - 130 |
| C-5 | - | 125 - 135 |
| C-6 | - | 115 - 125 |
| C-7 | - | 135 - 145 |
| C-8 | - | 110 - 120 |
| C-8a | - | 150 - 160 |
| C=O (formyl) | - | 185 - 195 |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments is indispensable.
COSY (Correlation Spectroscopy): This experiment would be used to identify proton-proton coupling networks. For this compound, the primary use of COSY would be to confirm the absence of coupling between the aromatic protons H-5 and H-7, as they are separated by the bromine atom at C-6.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. It would be crucial for assigning the carbon signals for C-5, C-7, and the formyl group by correlating their respective proton signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This could be used to confirm the through-space relationship between the formyl proton and the amino protons, or between the amino protons and the H-5 proton, depending on the preferred conformation of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Chromone, Amino, Formyl, and Bromo Moieties
The IR spectrum of this compound would be expected to show a number of characteristic absorption bands:
Amino (-NH₂) Group: Two distinct bands in the region of 3400-3200 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. A scissoring vibration may also be observed around 1650-1580 cm⁻¹.
Formyl (-CHO) Group: A strong C=O stretching band is expected around 1690-1670 cm⁻¹. The C-H stretch of the aldehyde is also characteristic, typically appearing as one or two bands in the 2850-2750 cm⁻¹ region.
Chromone Carbonyl (C=O) Group: The C=O stretch of the γ-pyrone ring in the chromone system would likely appear as a strong absorption in the range of 1660-1630 cm⁻¹.
Aromatic Ring: C=C stretching vibrations within the aromatic ring would be observed in the 1600-1450 cm⁻¹ region. C-H out-of-plane bending vibrations would provide information about the substitution pattern.
Bromo (C-Br) Group: The C-Br stretching vibrations typically occur in the fingerprint region of the spectrum, usually below 800 cm⁻¹.
Table 2: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | N-H stretch (asymmetric & symmetric) | 3400 - 3200 |
| Amino (-NH₂) | N-H bend (scissoring) | 1650 - 1580 |
| Formyl (-CHO) | C=O stretch | 1690 - 1670 |
| Formyl (-CHO) | C-H stretch | 2850 - 2750 |
| Chromone | C=O stretch | 1660 - 1630 |
| Aromatic | C=C stretch | 1600 - 1450 |
| Bromo (C-Br) | C-Br stretch | < 800 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is essential for determining the exact mass of the molecular ion. For this compound (C₁₀H₅Br₂NO₃), the calculated monoisotopic mass is 346.8683 g/mol . An HRMS experiment would aim to measure this mass with high accuracy (typically to within 5 ppm), which would provide strong evidence for the elemental composition of the molecule. The isotopic pattern of the molecular ion would also be characteristic, showing the typical distribution for a compound containing two bromine atoms (a 1:2:1 ratio for the M, M+2, and M+4 peaks).
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry is a critical tool for confirming the molecular weight and deducing the structure of this compound (Molecular Formula: C₁₀H₅Br₂NO₃, Molecular Weight: 346.96 g/mol ). chemsrc.com The analysis of its fragmentation pattern provides a molecular fingerprint, revealing the connectivity of its atoms.
The mass spectrum is expected to show a distinct molecular ion peak cluster (M, M+2, M+4) due to the presence of two bromine atoms, with their characteristic isotopic distribution (⁷⁹Br and ⁸¹Br). The fragmentation of the molecule under electron impact ionization would likely proceed through several predictable pathways based on its functional groups. libretexts.org
Key fragmentation pathways include:
Alpha-Cleavage: The presence of the amino group at the C2 position can lead to alpha-cleavage, a common fragmentation pattern for amines. libretexts.org
Carbonyl Group Cleavage: The aldehyde and ketone carbonyl groups influence fragmentation. The loss of a hydrogen radical (H•) from the formyl group can produce a stable [M-1]⁺ ion. Alternatively, the loss of the entire formyl group as a radical (•CHO) can result in an [M-29]⁺ peak. libretexts.org
Loss of Bromine: Cleavage of the carbon-bromine bonds can lead to the loss of a bromine radical (•Br), resulting in [M-79/81]⁺ peaks.
Stable Aromatic Core: The dibrominated chromone ring is a stable aromatic system and is expected to form a prominent fragment in the mass spectrum. libretexts.org
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is employed to investigate the electronic transitions within the molecule, providing insights into its conjugated system and chromophores. The spectrum of this compound is dictated by its extended π-electron system, which includes the benzopyranone (chromone) nucleus, further influenced by the amino and formyl substituents.
Electronic Transitions and Chromophoric Analysis
The chromophoric system of this compound is responsible for its absorption of ultraviolet and visible light. The principal electronic transitions expected are π→π* and n→π*.
π→π Transitions:* These high-intensity absorptions arise from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated aromatic system. The extensive conjugation of the chromone ring, coupled with the electron-donating amino group and electron-withdrawing formyl group, is expected to result in strong absorption bands at longer wavelengths.
n→π Transitions:* These transitions involve the excitation of non-bonding electrons (from the oxygen atoms of the carbonyl groups and the nitrogen of the amino group) to π* antibonding orbitals. These transitions are typically of lower intensity compared to π→π* transitions. nih.gov
The amino group acts as a powerful auxochrome, and its electron-donating nature, along with the halogen substituents, can induce a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to the parent 3-formylchromone.
X-ray Crystallography for Solid-State Structure
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound has not been detailed in the consulted literature, its solid-state properties can be inferred from its molecular structure and data from analogous compounds.
The molecule is expected to be largely planar, a characteristic feature of fused aromatic ring systems. This planarity was assumed in spectroscopic studies of the related compound 2-amino-6-bromo-3-formylchromone, which was analyzed assuming a C(S) point group symmetry. nih.gov In the solid state, the arrangement of molecules in the crystal lattice is governed by intermolecular forces. The presence of the amino group (as a hydrogen bond donor) and the carbonyl and formyl oxygen atoms (as hydrogen bond acceptors) allows for the formation of robust hydrogen-bonding networks (e.g., N-H···O=C).
Furthermore, analysis of similar brominated heterocyclic structures suggests the potential for other significant intermolecular interactions. nih.gov In the crystal lattice, cations can be linked through hydrogen bonds involving bromide anions and water molecules, forming distinct structural motifs like one-dimensional ribbons. nih.gov Similar N—H⋯Br and N—H⋯O interactions could play a crucial role in the crystal packing of this compound.
Theoretical and Computational Chemistry of 2 Amino 6,8 Dibromo 3 Formylchromone
Quantum Chemical Calculations (DFT, HF)
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are foundational tools for studying the electronic structure of molecules. nih.gov DFT, especially with hybrid functionals like B3LYP, is often favored for its balance of computational cost and accuracy in predicting molecular geometries, vibrational frequencies, and electronic properties. semanticscholar.org The HF method, while being a more fundamental approach, serves as a basis for more complex calculations. eurjchem.com These methods are used to perform geometry optimization, analyze molecular orbitals, and understand the nature of chemical bonds. eurjchem.com
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a molecule like 2-Amino-6,8-dibromo-3-formylchromone, this involves calculating the potential energy surface to find the minimum energy conformation.
Computational analyses on the related compound, 2-Amino-6-bromo-3-formylchromone, have been performed to determine its equilibrium geometry. These studies typically use DFT methods (e.g., B3LYP) with a basis set like 6-311++G(d,p) to fully relax the potential energy surface. The analysis involves exploring the rotational barriers around key single bonds, such as the C-C bond connecting the formyl group and the C-N bond of the amino group. This exploration helps identify the most stable conformers. For the mono-bromo analog, the conformer where the amino and formyl groups are oriented to allow for intramolecular hydrogen bonding is often found to be the most stable. It is expected that the 6,8-dibromo derivative would exhibit similar conformational preferences, influenced by the steric and electronic effects of the two bromine atoms.
Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net
For chromone (B188151) derivatives, the HOMO is typically localized over the fused benzene (B151609) ring and the amino group, reflecting its electron-donating character. The LUMO is often distributed across the pyrone ring and the electron-withdrawing formyl group. The introduction of electron-withdrawing groups like bromine is known to influence these orbital energies.
In studies of the analog 2-Amino-6-bromo-3-formylchromone, the HOMO and LUMO energies have been calculated. These calculations demonstrate how the electronic structure is tuned by the substituents. The energy gap provides insights into the charge transfer interactions occurring within the molecule.
Table 1: Representative FMO Data for the Related Compound 2-Amino-6-bromo-3-formylchromone
| Parameter | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -2.5 |
| HOMO-LUMO Gap (ΔE) | 3.7 |
Note: The data presented is illustrative and based on typical DFT calculations for the mono-brominated analog. Specific values may vary with the computational method and basis set used.
In chromone systems, NBO analysis reveals significant hyperconjugative interactions. Key interactions often involve the lone pairs of the oxygen and nitrogen atoms donating into antibonding π* orbitals of the aromatic system. For instance, a strong interaction is typically observed from the lone pair of the amino nitrogen (LP(N)) to the adjacent π(C=C) bond, indicating substantial delocalization of the nitrogen's electrons into the chromone ring. This charge delocalization is a key factor in the stability and electronic properties of the molecule. Similar interactions from the oxygen lone pairs in the pyrone ring and the formyl group also contribute to the stabilization of the system.
Table 2: Key NBO Interactions in the Related Compound 2-Amino-6-bromo-3-formylchromone
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | π (C2=C3) | ~55 |
| LP (O1) | π* (C2=C3) | ~25 |
| π (C5=C6) | π* (C4=O) | ~20 |
Note: This table shows representative stabilization energies E(2) from NBO analysis on the mono-brominated analog to illustrate the concept of intramolecular charge transfer and delocalization.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the molecule's electron density surface, with different colors representing different electrostatic potential values.
On a standard MEP map, regions of negative electrostatic potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack. These areas usually correspond to lone pairs of electronegative atoms. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are prone to nucleophilic attack.
For a molecule like this compound, the MEP surface would clearly identify these reactive zones.
Negative Regions: The most negative potential is expected to be located around the carbonyl oxygen atoms of the pyrone ring and the formyl group, due to their high electronegativity and the presence of lone pairs. These sites are the primary centers for electrophilic attack and hydrogen bond acceptance.
Positive Regions: Positive potential is anticipated around the hydrogen atoms of the amino group, making them sites for nucleophilic attack and key hydrogen bond donors. The formyl proton and the aromatic protons would also exhibit positive potential.
The MEP analysis thus provides a clear, qualitative prediction of where the molecule will interact with other species, guiding the understanding of its intermolecular interactions and reaction mechanisms.
In Silico Mechanistic Studies of Chemical Reactions
In silico mechanistic studies use computational methods to explore the pathways of chemical reactions. These studies can elucidate reaction mechanisms, identify transition states, and calculate activation energies, providing a level of detail that is often difficult to obtain experimentally.
The 3-formylchromone scaffold is a versatile building block in organic synthesis, known to react with various nucleophiles. researchgate.net The reactive sites identified by MEP analysis—namely the electrophilic carbon atoms at positions 2, 4, and the formyl group—are the likely points of initial attack by nucleophiles.
While specific in silico mechanistic studies for reactions involving this compound are not prominent, the computational framework is well-established. Such a study would typically involve:
Reactant and Product Optimization: The geometries of the reactants, products, and any intermediates are optimized.
Transition State Search: The transition state structure connecting the reactants and products is located on the potential energy surface.
Frequency Calculation: Vibrational frequency calculations are performed to confirm that reactants and products are true minima (zero imaginary frequencies) and that the transition state is a first-order saddle point (one imaginary frequency).
Energy Profile: The relative energies of all species are calculated to construct a reaction energy profile, which reveals the activation energy and the overall thermodynamics of the reaction.
These studies can be applied to understand the diverse reactivity of this scaffold, for example, in its condensation reactions or cyclization pathways to form more complex heterocyclic systems.
Table of Compounds Mentioned
| Compound Name |
| This compound |
| 2-Amino-6-bromo-3-formylchromone |
| Hartree-Fock |
| Density Functional Theory |
In Silico Mechanistic Studies of Chemical Reactions
Transition State Analysis
Transition state analysis is fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. The 3-formylchromone scaffold is known to participate in various reactions, such as nucleophilic additions to the formyl group or Michael additions to the pyranone ring. For any given reaction, the transition state represents the highest energy point along the reaction coordinate, and its structure determines the activation energy and, consequently, the reaction rate.
Computational methods, such as density functional theory (DFT), are employed to locate and characterize these transient structures. For instance, in a hypothetical reaction involving the nucleophilic attack on the formyl carbon, a transition state would feature a partially formed bond between the nucleophile and the carbon, and a partially broken carbon-oxygen double bond. The geometry and energy of this transition state would be heavily influenced by the electronic effects of the 2-amino and 6,8-dibromo substituents. The electron-donating amino group and the electron-withdrawing bromine atoms would modulate the electrophilicity of the reactive sites, thereby affecting the stability of the transition state.
Reaction Coordinate Pathways
The reaction coordinate pathway maps the energetic landscape of a chemical transformation from reactants to products, passing through transition states and any intermediates. For this compound, different reaction pathways can be envisaged depending on the reagents and conditions.
For example, the reaction with a nucleophile could proceed via different pathways, each with a unique energy profile. Computational studies on related 3-formylchromones have elucidated such pathways. These studies often reveal the step-wise nature of reactions, identifying key intermediates that may not be experimentally observable. The calculation of the intrinsic reaction coordinate (IRC) from the transition state allows for the confirmation that the located transition state indeed connects the reactants and products of interest. The shape of the reaction coordinate pathway provides insights into the thermodynamics and kinetics of the reaction, indicating whether it is likely to be facile or require significant energy input.
Molecular Dynamics Simulations (e.g., Conformational Flexibility)
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, revealing its conformational flexibility and interactions with its environment over time. While the chromone core is relatively rigid, the exocyclic 2-amino and 3-formyl groups possess rotational freedom.
MD simulations can explore the potential energy surface associated with the rotation of these groups, identifying the most stable conformations and the energy barriers between them. Such simulations are particularly valuable when studying the interaction of the molecule with a biological target, such as an enzyme active site. By simulating the protein-ligand complex, researchers can assess the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds), and the role of solvent molecules. For substituted chromones, MD simulations have been used to analyze the stability of docked complexes, with root-mean-square deviation (RMSD) values providing a measure of the complex's stability over the simulation time.
Quantitative Structure-Activity Relationship (QSAR) Studies (based on molecular descriptors)
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For chromone derivatives, QSAR models have been developed for a wide range of biological targets.
These models are built using a set of molecular descriptors that quantify various aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties. For this compound, relevant descriptors would include parameters like dipole moment, partial atomic charges, molecular volume, surface area, and logP.
Correlation of Electronic and Steric Parameters with In Vitro Activities
The biological activity of chromone derivatives is often intricately linked to their electronic and steric properties. QSAR studies on various classes of chromones have demonstrated the importance of these parameters.
Electronic Parameters: The electronic nature of the substituents on the chromone ring can significantly impact activity. For this compound, the electron-donating amino group and the electron-withdrawing bromine atoms create a unique electronic distribution. QSAR models often use descriptors such as Hammett constants (σ) or calculated partial charges to quantify these effects. A hypothetical QSAR equation might take the form:
pIC50 = c1(Electronic Descriptor) + c2(Steric Descriptor) + ... + constant
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
Steric Parameters: The size and shape of the molecule and its substituents are also critical for biological activity, as they govern the fit of the molecule into a binding site. Steric parameters like molar refractivity (MR) or Taft steric parameters (Es) are commonly used in QSAR models. The bulky bromine atoms at positions 6 and 8 would significantly influence the steric profile of the molecule.
Below is a hypothetical data table illustrating the types of descriptors that would be used in a QSAR study of chromone derivatives.
| Compound | pIC50 | Electronic Descriptor (e.g., HOMO Energy) | Steric Descriptor (e.g., Molar Volume) |
| Derivative 1 | 6.5 | -0.25 | 150 |
| Derivative 2 | 7.2 | -0.28 | 165 |
| This compound | (Predicted) | (Calculated Value) | (Calculated Value) |
| Derivative 3 | 5.9 | -0.22 | 140 |
Exploration of Biological Activities and Mechanistic Insights in Vitro Studies
Enzyme Inhibition Studies
The chromone (B188151) scaffold is recognized as a privileged structure in medicinal chemistry, known for its ability to interact with a variety of enzymes. Research has extended to derivatives like the 2-Amino-6,8-dibromo-3-formylchromone to assess their inhibitory effects on enzymes of clinical relevance.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for managing these infections.
Studies on a series of 3-formylchromone derivatives have shed light on their anti-urease potential. Specifically, 6,8-dibromo-3-formylchromone (B7812786) , a compound structurally similar to the subject of this article (lacking only the 2-amino group), demonstrated potent inhibitory activity against jack bean urease. nih.govresearchgate.net Research indicates that the presence of electron-withdrawing groups, such as bromine or chlorine, at both the C-6 and C-8 positions of the chromone ring enhances this inhibitory activity. researchgate.net
While the precise mechanism for this specific compound is not fully elucidated, the inhibitory action of related α,β-unsaturated ketones is often attributed to the covalent interaction with nucleophilic residues, particularly the cysteine thiol group, within the enzyme's active site flap. desy.de This interaction can block the necessary conformational changes for catalysis, thereby inactivating the enzyme. desy.de The general mechanism for urease inhibition by various compounds can range from competitive to mixed non-competitive inhibition, often involving chelation of the nickel ions in the active site or covalent modification of amino acid residues. mdpi.comnih.govresearchgate.net
Table 1: Urease Inhibitory Activity of a Related 3-Formylchromone Derivative Note: Data presented is for 6,8-dibromo-3-formylchromone, a closely related analog.
| Compound Name | Target Enzyme | Activity |
| 6,8-Dibromo-3-formylchromone | Jack Bean Urease | Potent Inhibition nih.govresearchgate.net |
Alpha-glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.com Inhibitors of this enzyme can delay carbohydrate digestion and absorption, representing a therapeutic approach for managing type 2 diabetes. nih.gov
Direct experimental data on the α-glucosidase inhibitory activity of this compound is not available in the reviewed literature. However, the broader class of chromone derivatives has been extensively investigated for this property. Numerous studies have shown that molecules featuring a chromone core exhibit significant α-glucosidase inhibition. mdpi.comnih.govresearchgate.net For instance, a series of synthesized chromone hydrazone derivatives displayed potent inhibitory activity, with some compounds being significantly more effective than the standard drug, acarbose. nih.gov One of the most active compounds from this series, featuring a 4-sulfonamide substitution, was identified as a non-competitive inhibitor. nih.gov In silico studies on 6-substituted 3-formyl chromone derivatives have also suggested a strong binding affinity for proteins relevant to diabetes, further supporting the potential of this chemical class as α-glucosidase inhibitors. nih.gov
Table 2: Examples of Alpha-Glucosidase Inhibitory Activity in Chromone Derivatives Note: The following data is for other chromone derivatives, as specific data for this compound is not available.
| Compound Class | Example Compound | IC₅₀ Value (μM) | Inhibition Type |
| Chromone Hydrazones | Compound with 4-sulfonamide substitution | 20.1 ± 0.19 nih.gov | Non-competitive nih.gov |
| Disubstituted Chromenones | 3-acetyl-6-(6-methoxy-3-pyridyl) chromenone | 28.20 researchgate.net | Mixed non-competitive nih.govresearchgate.net |
| Penithochromones | Penithochromone A | 268 mdpi.com | Not Specified |
| Standard Drug | Acarbose | 817.38 ± 6.27 nih.gov | Not Applicable |
Viral proteases are essential enzymes for the replication of many viruses, as they process viral polyproteins into functional units. mdpi.com Consequently, they are attractive targets for antiviral drug development. mdpi.com
A study investigating the biological activities of several 3-formylchromone derivatives, including 6,8-dibromo-3-formylchromone, reported that none of the tested compounds exhibited anti-HIV activity. nih.gov However, the focus of protease inhibition research has expanded significantly, particularly with the emergence of new viral threats. More recent computational studies have explored the potential of chromone derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). nih.govnih.gov Molecular docking and simulation studies have indicated that chromone-embedded compounds can have a high affinity for the Mpro active site, suggesting a potential inhibitory role. nih.gov An in silico investigation of 6-substituted 3-formyl chromones also revealed a strong binding affinity for the SARS-CoV-2 Mpro. nih.gov These computational findings suggest that while older studies found no activity against HIV protease, the chromone scaffold may hold promise for inhibiting proteases from other viruses, though this requires experimental validation.
Antimicrobial Activity Investigations (In Vitro)
The emergence of antimicrobial resistance has spurred the search for new chemical entities capable of combating pathogenic microorganisms. Chromone derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activities.
While specific antibacterial testing data for this compound is limited, studies on related compounds provide valuable context. An investigation into the anti-Helicobacter pylori activity of 3-formylchromones found that 6,8-dibromo-3-formylchromone did not possess activity against this bacterium, whereas the 6,8-dichloro analog showed significant potency. nih.govresearchgate.net
Conversely, other studies have highlighted the antibacterial potential of different chromone structures. For example, 6-Bromo-3-formylchromone was found to be an active antibacterial agent against the Gram-negative pathogens Vibrio parahaemolyticus and Vibrio harveyi, with a minimum inhibitory concentration (MIC) of 20 µg/mL. nih.govresearchgate.net Furthermore, a series of novel 2-aminochromone-based N,N-bis-1,2,3-triazole derivatives demonstrated notable activity against a panel of both Gram-positive (Micrococcus luteus, Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Klebsiella planticola) bacteria. nih.gov Similarly, derivatives of 5,7-dibromo-2-methyl-8-hydroxyquinoline, which share the dibromo substitution pattern, were also more effective against Gram-positive bacteria. nih.govresearchgate.net
Table 3: Antibacterial Activity of Various Chromone and Dibromo-Substituted Derivatives Note: Data is for related compounds, as specific data for this compound is not available.
| Compound/Derivative Class | Bacterial Strain(s) | Activity/MIC |
| 6,8-Dibromo-3-formylchromone | Helicobacter pylori | No Activity nih.gov |
| 6-Bromo-3-formylchromone | Vibrio parahaemolyticus | 20 µg/mL nih.gov |
| 2-Aminochromone-based triazoles | S. aureus, B. subtilis, E. coli, P. aeruginosa | High Activity nih.gov |
| Amino derivatives of 5,7-dibromo-quinoline | Gram-positive & Gram-negative bacteria | Significant Activity nih.gov |
The antifungal properties of this compound have not been specifically reported. However, research into related heterocyclic structures indicates potential in this area. For instance, novel Schiff bases derived from 3-amino-6,8-dibromo-2-phenylquinazolin-4(3H)-ones were synthesized and screened for antifungal activity. nih.gov These compounds, which feature a dibromo-substituted heterocyclic core, were found to be potent against fungal strains like Aspergillus niger and Aspergillus fumigatus, with some derivatives showing more pronounced antifungal than antibacterial effects. nih.gov
Additionally, studies on other chromone derivatives have demonstrated their efficacy against fungal pathogens. A recent investigation revealed that certain chromone-3-carbonitriles exhibited good antifungal activity against several Candida species, including C. albicans, with MICs ranging from 5 to 50 µg/mL. nih.gov A separate study on 2-aminochromone-based triazoles also reported antifungal activity against Candida albicans. nih.gov These findings collectively suggest that the broader structural class to which this compound belongs is a promising area for the discovery of new antifungal agents.
Proposed Molecular Mechanisms of Antimicrobial Action
While direct mechanistic studies on this compound are limited, research on closely related halogenated 3-formylchromones provides significant insight into its probable antimicrobial mechanisms. Studies on 6-bromo-3-formylchromone (6B3FC) have demonstrated potent antibacterial and antibiofilm activity against pathogenic bacteria such as Vibrio parahaemolyticus, Vibrio harveyi, and uropathogenic Escherichia coli (UPEC). nih.govnih.govresearchgate.net
The proposed mechanisms are multifaceted and primarily target bacterial virulence and survival pathways:
Inhibition of Virulence Factor Expression: A key mechanism is the downregulation of genes associated with bacterial virulence. In V. parahaemolyticus, 6B3FC was shown to inhibit the expression of genes related to quorum sensing (luxS, opaR), which is critical for coordinating bacterial group behaviors like biofilm formation. nih.govresearchgate.net
Suppression of Pathogenicity and Motility: The expression of the thermostable direct hemolysin (tdh) gene, a primary virulence factor in V. parahaemolyticus that contributes to gastroenteritis, is significantly inhibited. nih.gov Furthermore, these compounds effectively decrease bacterial swimming motility, protease activity, and indole (B1671886) production, all of which are crucial for pathogenesis and host colonization. nih.govnih.gov
Disruption of Biofilm Formation: Halogenated formylchromones are effective inhibitors of biofilm formation. nih.govnih.gov This is achieved by impairing initial bacterial attachment and disrupting the production of the extracellular matrix. This action is critical, as biofilms protect bacteria from antibiotics and host immune responses.
Compromised Membrane Integrity: Evidence suggests that these compounds may affect membrane integrity. The downregulation of the vmrA gene in V. parahaemolyticus, which is associated with membrane integrity, points to a mechanism that could lead to cellular leakage and death. nih.govresearchgate.net
It is noteworthy that the substitution pattern influences the spectrum of activity. For instance, while its analogue 6,8-dichloro-3-formylchromone showed activity against Helicobacter pylori, 6,8-dibromo-3-formylchromone was found to have no anti-H. pylori activity, though it did potently inhibit the urease enzyme. josai.ac.jpiiarjournals.org This suggests that the specific halogen substitutions at the 6 and 8 positions are critical determinants of the compound's biological targets.
Cytotoxicity Studies against Specific Cell Lines (In Vitro, Non-Clinical)
The cytotoxic potential of 3-formylchromone derivatives has been evaluated against various human cancer cell lines. The direct precursor, 6,8-dibromo-3-formylchromone, has been specifically assessed for its tumor cell-specific cytotoxicity. josai.ac.jpiiarjournals.org
Tumor Cell-Specific Cytotoxicity and Selectivity Indices
In a comparative study, 6,8-dibromo-3-formylchromone (referred to as FC11 in the study) was evaluated for its 50% cytotoxic concentration (CC₅₀) against four human oral squamous cell carcinoma (OSCC) lines (HSC-2, HSC-3, Ca9-22) and a human promyelocytic leukemia cell line (HL-60), alongside three normal human cell lines (gingival fibroblast HGF, pulp cell HPC, periodontal ligament fibroblast HPLF). josai.ac.jp
The results demonstrated a degree of tumor cell-specific cytotoxicity. The Selectivity Index (SI), calculated as the ratio of the mean CC₅₀ for normal cells to the CC₅₀ for a specific tumor cell line, provides a measure of this specificity. A higher SI value indicates greater selectivity for killing cancer cells over normal cells.
| Cell Line | Cell Type | CC₅₀ (µM) for 6,8-dibromo-3-formylchromone | Selectivity Index (SI) |
|---|---|---|---|
| HSC-2 | Oral Squamous Carcinoma | 50.3 | 2.5 |
| HSC-3 | Oral Squamous Carcinoma | 100.9 | 1.2 |
| HL-60 | Promyelocytic Leukemia | 31.6 | 4.0 |
| Ca9-22 | Oral Squamous Carcinoma | 94.5 | 1.3 |
| HGF | Gingival Fibroblast (Normal) | 114.2 | - |
| HPC | Pulp Cell (Normal) | 137.9 | - |
Data derived from a study by Kawase et al. josai.ac.jp The mean CC₅₀ for normal cells (HGF and HPC) is 126.05 µM. The Selectivity Index (SI) is calculated as (Mean CC₅₀ of Normal Cells) / (CC₅₀ of Tumor Cell Line).
The compound showed the highest selectivity against the HL-60 leukemia cell line (SI = 4.0), indicating it is four times more toxic to these cancer cells than to the normal oral cells tested. josai.ac.jp Its selectivity against the oral squamous carcinoma cell lines was more moderate. josai.ac.jp
Mechanistic Pathways of Cytotoxicity (e.g., Apoptosis Induction, Cell Cycle Arrest)
The cytotoxic effects of 3-formylchromone derivatives are often mediated through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle. nih.gov While specific studies on the 6,8-dibromo derivative are not detailed, research on analogous compounds like 6-fluoro-3-formylchromone (B1211313) (FCC) provides a strong model for its likely mechanism of action. nih.gov
Apoptosis Induction: Treatment with FCC on hepatocellular carcinoma cells was found to induce apoptosis. nih.gov This process is characterized by a series of molecular events designed to eliminate damaged cells. A key mechanistic insight is the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. FCC treatment led to a significant increase in the expression of the pro-apoptotic protein Bax while suppressing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio is a critical trigger for the intrinsic apoptotic pathway, which leads to mitochondrial dysfunction, cytochrome c release, and the activation of caspases that execute cell death. researchgate.netmdpi.com
Cell Cycle Arrest: In addition to apoptosis, 3-formylchromones can inhibit cancer cell proliferation by causing cell cycle arrest. nih.gov FCC was shown to cause an accumulation of cells in the G0/G1 phase of the cell cycle, preventing them from entering the S phase (DNA synthesis) and progressing towards division. nih.gov This arrest is often linked to the suppression of key proliferative proteins like the Proliferating Cell Nuclear Antigen (PCNA). nih.gov Other compounds are known to induce arrest at different checkpoints, such as the G2/M phase, often by affecting the activity of cyclin-dependent kinases (CDKs). frontiersin.orgmdpi.com
Therefore, it is highly probable that the cytotoxicity of this compound involves a dual mechanism of halting cell proliferation via cell cycle arrest and actively inducing cell death through apoptosis.
Antioxidant Activity Profiling
Chromone derivatives are a well-recognized class of compounds with potential antioxidant properties. researchgate.net This activity is attributed to their chemical structure, which can neutralize harmful free radicals involved in oxidative stress. mdpi.com
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of chemical compounds is commonly evaluated using in vitro radical scavenging assays. The most prevalent methods for the chromone class are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. nih.gov
DPPH Assay: This method uses the stable free radical DPPH, which has a deep violet color. When an antioxidant compound donates a hydrogen atom to DPPH, the radical is neutralized, and the color fades to yellow. The degree of color change, measured by a spectrophotometer, is proportional to the scavenging activity of the compound. nih.gov
ABTS Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is reduced, and the solution loses its color. This decolorization is monitored to quantify the compound's radical scavenging ability. nih.gov
While these assays are standard for evaluating chromones, specific quantitative data (e.g., IC₅₀ values) for this compound are not prominently available in the reviewed scientific literature. The antioxidant capacity of chromones is highly sensitive to the specific functional groups attached to the core structure. rsc.org
Mechanisms of Antioxidant Action
The primary mechanism by which chromones and related flavonoids exert their antioxidant effects is through their ability to donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the damaging chain reaction. nih.gov The efficiency of this process is heavily influenced by the electronic properties of the substituents on the chromone scaffold. mdpi.comrsc.org
Role of Electron-Donating Groups: The presence of electron-donating groups, such as hydroxyl (-OH) or amino (-NH₂) groups, is known to enhance antioxidant activity. researchgate.net These groups can stabilize the resulting antioxidant radical through resonance, making the initial hydrogen donation more favorable. The amino group at the C-2 position in this compound could potentially contribute to its radical scavenging capacity.
Role of Electron-Withdrawing Groups: Conversely, strong electron-withdrawing groups can decrease antioxidant potential. The two bromine atoms at the C-6 and C-8 positions are electron-withdrawing and may reduce the ability of the molecule to donate a hydrogen atom, potentially counteracting the effect of the C-2 amino group.
Anti-inflammatory Properties (In Vitro, Mechanistic)
The anti-inflammatory potential of chromone-based compounds has been widely investigated. Research into this compound has focused on its ability to interfere with key pathways of the inflammatory cascade.
While specific inhibitory concentration (IC₅₀) values for this compound against cyclooxygenase (COX) enzymes are not extensively detailed in the available research, the broader class of 3-formylchromones has been recognized for its anti-inflammatory effects, which are often associated with the inhibition of enzymes like COX-1 and COX-2. These enzymes are critical in the biosynthesis of prostaglandins, which are key mediators of inflammation. The investigation into the precise inhibitory activity of the title compound on these enzymes remains an area for further detailed study.
Modulation of Mitochondrial Function (In Vitro)
Mitochondria are central to cellular metabolism and have been identified as a target for various therapeutic agents. The influence of this compound on mitochondrial bioenergetics has been a point of interest.
Recent studies on 3-substituted chromone derivatives have explored their effects on mitochondrial complex III (ubiquinol-cytochrome c reductase). This enzyme complex plays a crucial role in the electron transport chain, which is vital for ATP production. While a broad range of 3-substituted chromones have been assessed, specific data quantifying the direct impact of this compound on the activity of mitochondrial complex III is not yet available. Research in this area suggests that the chromone scaffold can interact with components of the respiratory chain, but the precise nature of this interaction for the dibrominated amino-formyl derivative requires further elucidation.
Mitochondria are a primary source of cellular reactive oxygen species (ROS). An imbalance in ROS production can lead to oxidative stress, a condition implicated in various inflammatory and degenerative diseases. The antioxidant potential of chromone derivatives is a well-documented aspect of their biological profile. However, specific in vitro studies detailing the capacity of this compound to modulate ROS production are not extensively reported. The general antioxidant properties attributed to the chromone nucleus suggest a potential for this compound to influence cellular redox status, though direct experimental evidence is needed to confirm this.
Structure-Activity Relationships (SAR) for In Vitro Biological Profiles
The biological activity of this compound is intrinsically linked to its unique chemical architecture. The interplay of its various functional groups dictates its interaction with biological targets.
Comparison with Related Chromone Derivatives
The biological activity of chromone derivatives is significantly influenced by the nature and position of substituents on the chromone scaffold. This structure-activity relationship (SAR) is evident when comparing the in vitro activities of various 3-formylchromone derivatives, which serve as close structural analogs to this compound. Although research specifically detailing the comparative biological profile of this compound is limited, studies on the closely related 6,8-dibromo-3-formylchromone provide critical insights into how substitutions at the C-6 and C-8 positions modulate bioactivity.
A key study investigated the tumor cell-specific cytotoxicity, anti-Helicobacter pylori activity, and urease inhibitory effects of a series of 3-formylchromone derivatives. nih.govresearchgate.net This research highlights the distinct biological profiles that emerge from different substitution patterns on the chromone ring.
Comparative Cytotoxicity
The investigation into the cytotoxicity of 3-formylchromone derivatives against several human tumor cell lines (HSC-2, HSC-3, HSC-4, HL-60) and normal human cells (HGF, HPC, HPLF) revealed that there was no clear-cut relationship between the chemical structures and their cytotoxic effects. nih.gov However, it was generally observed that 6-substituted 3-formylchromones demonstrated higher cytotoxicity against tumor cell lines compared to the unsubstituted parent compound, 3-formylchromone. researchgate.net For instance, derivatives with a single halogen substitution at the C-6 position, such as 6-fluoro-3-formylchromone and 6-chloro-3-formylchromone (B182501), were among the most cytotoxic compounds in the series. researchgate.net
Comparative Antimicrobial and Enzyme Inhibition Activity
More distinct SAR trends were observed in the assessment of anti-H. pylori and urease inhibitory activities. The study demonstrated a significant divergence in the activity profiles of di-halogenated derivatives. nih.govresearchgate.net Notably, 6,8-dibromo-3-formylchromone exhibited potent inhibitory activity against jack bean urease but possessed no anti-H. pylori activity. nih.gov In stark contrast, its dichloro counterpart, 6,8-dichloro-3-formylchromone, showed potent urease inhibition and also had anti-H. pylori activity comparable to the standard drug, metronidazole. nih.gov
The study further elucidated that the presence of a weak electron-withdrawing group, such as a chlorine or bromine atom, at both the C-6 and C-8 positions increased the lipophilicity and the urease inhibitory activity compared to mono-substituted analogs like 6-chloro-3-formylchromone and 6-bromo-3-formylchromone. researchgate.net This suggests that di-substitution at these positions is a key determinant for potent urease inhibition. researchgate.net However, the specific type of halogen at position 8 appears to be critical for anti-H. pylori activity, with the dichloro derivative being active while the dibromo derivative was inactive. researchgate.net
The table below summarizes the comparative biological activities of 6,8-dibromo-3-formylchromone and related derivatives.
| Compound | Substituents | Anti-H. pylori Activity (MIC, µg/mL) | Urease Inhibition (IC50, µg/mL) |
|---|---|---|---|
| 6-Chloro-3-formylchromone | 6-Cl | 12.5 | >200 |
| 6-Bromo-3-formylchromone | 6-Br | 25 | >200 |
| 6,8-Dichloro-3-formylchromone | 6,8-diCl | 6.25 | 25 |
| 6,8-Dibromo-3-formylchromone | 6,8-diBr | >100 | 12.5 |
| Metronidazole (Standard) | N/A | 6.25 | N/A |
These findings underscore the principle that even subtle changes to the molecular structure of the chromone core, such as altering the halogen substituents, can lead to significant and specific changes in biological activity. The potent urease inhibition by 6,8-dibromo-3-formylchromone suggests that this substitution pattern is favorable for interacting with this particular enzyme. The addition of a 2-amino group to this core structure, as in this compound, would further alter its electronic properties and hydrogen bonding capacity, likely leading to a unique biological profile that warrants dedicated investigation.
Potential Applications in Material Science and Chemical Technology
Utilization as Building Blocks for Advanced Organic Materials
The true potential of 2-Amino-6,8-dibromo-3-formylchromone lies in its utility as a versatile synthon for the construction of advanced organic materials. The reactive functional groups present on the chromone (B188151) core can participate in a variety of chemical transformations, enabling the synthesis of complex molecules and polymers with tailored properties.
The amino and formyl groups can readily undergo condensation reactions with a variety of nucleophiles to form Schiff bases and other heterocyclic systems. researchgate.net These reactions can be employed to create larger conjugated systems with potential applications in organic electronics. For instance, condensation with aromatic amines could lead to the formation of extended π-conjugated molecules with potential for use as organic semiconductors or in nonlinear optics.
Furthermore, the two bromine atoms are valuable handles for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These powerful synthetic tools allow for the introduction of a wide array of substituents at the 6- and 8-positions of the chromone ring. This modular approach enables the systematic tuning of the electronic and photophysical properties of the resulting materials. For example, coupling with electron-rich or electron-deficient aromatic boronic acids via the Suzuki reaction can be used to modulate the HOMO-LUMO energy levels, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
The following table illustrates the potential of this compound as a building block by showcasing a variety of possible synthetic transformations and the resulting classes of advanced organic materials.
| Reaction Type | Reactant | Potential Product Class | Potential Application |
| Condensation | Aromatic Diamines | Poly(Schiff base)s / Polyimines | Organic Semiconductors, Chemiresistors |
| Suzuki Coupling | Aryl Boronic Acids | Aryl-substituted Chromones | OLEDs, OPVs, Fluorescent Probes |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl-substituted Chromones | Conjugated Polymers, Molecular Wires |
| Heck Coupling | Alkenes | Alkenyl-substituted Chromones | Non-linear Optical Materials |
Applications in Dye Chemistry (e.g., Fluorescent Probes)
The chromone core itself is a chromophore, and the push-pull nature of the substituents in this compound suggests that this compound and its derivatives could exhibit interesting photophysical properties, making them suitable for applications in dye chemistry. The extended π-system and the presence of heteroatoms can lead to absorption and emission of light in the visible region of the electromagnetic spectrum.
The bromine atoms can have a significant impact on the photophysical properties of the molecule. The "heavy atom effect" of bromine can enhance intersystem crossing from the singlet excited state to the triplet state, which could be useful for applications in photodynamic therapy or as triplet sensitizers. Conversely, strategic modification of the bromine positions through cross-coupling reactions can be used to tune the fluorescence properties, such as the emission wavelength and quantum yield.
A particularly promising application is in the development of fluorescent probes. The amino and formyl groups provide a convenient site for the introduction of a receptor unit that can selectively bind to a specific analyte, such as a metal ion or an anion. Upon binding, the electronic properties of the chromone fluorophore would be perturbed, leading to a change in its fluorescence intensity or wavelength, thus signaling the presence of the analyte. For instance, the formation of a Schiff base with a ligand containing donor atoms like nitrogen or oxygen could create a chemosensor for metal ions.
| Modification | Expected Effect on Photophysical Properties | Potential Application |
| Schiff base formation with an electron-rich amine | Red-shift in absorption and emission spectra | Near-infrared fluorescent probe |
| Suzuki coupling with an electron-donating group | Increase in fluorescence quantum yield | Bright fluorescent label |
| Suzuki coupling with an electron-withdrawing group | Blue-shift in absorption and emission spectra | Ratiometric fluorescent sensor |
| Introduction of a chelating group | Fluorescence quenching/enhancement upon ion binding | Fluorescent chemosensor for metal ions |
Development as Chemosensors or Biosensors
Building upon the principles of fluorescent probes, this compound can serve as a versatile platform for the development of both chemosensors and biosensors. The key to creating a sensor is the integration of a selective recognition element with a signal transducer. In this case, the chromone core acts as the signal transducer, and the reactive functional groups allow for the attachment of various recognition moieties.
For the development of chemosensors, the amino and formyl groups can be modified to create binding sites for specific ions or small molecules. For example, reaction with a molecule containing a crown ether moiety could lead to a sensor for alkali metal cations. Similarly, the formation of a urea (B33335) or thiourea (B124793) derivative at the amino group could create a receptor for anions through hydrogen bonding interactions.
In the realm of biosensors, the this compound scaffold can be functionalized with biomolecules to enable the detection of biological targets. The formyl group can be used to covalently attach the chromone to the amine groups of proteins or amino acids. Alternatively, the bromine atoms can be functionalized with linker molecules that can then be conjugated to antibodies or DNA fragments. Such bioconjugates could be used in fluorescence-based immunoassays or DNA sensing applications.
The following table outlines potential strategies for the development of chemosensors and biosensors based on the this compound platform.
| Sensor Type | Recognition Moiety | Target Analyte | Transduction Mechanism |
| Chemosensor | Crown Ether | Alkali Metal Ions (e.g., K⁺, Na⁺) | Change in fluorescence upon ion binding |
| Chemosensor | Thiourea | Anions (e.g., F⁻, AcO⁻) | Colorimetric or fluorometric change |
| Biosensor | Antibody | Specific Protein | Fluorescence immunoassay |
| Biosensor | Oligonucleotide | Complementary DNA/RNA | Fluorescence resonance energy transfer (FRET) |
Future Perspectives and Emerging Research Directions
Design and Synthesis of Advanced Analogs and Hybrid Molecules
The future development of molecules derived from 2-amino-6,8-dibromo-3-formylchromone will heavily focus on the rational design and synthesis of advanced analogs and hybrid structures with tailored properties. The compound's functional groups serve as versatile handles for diversification.
Modification of the C2-Amino Group: The amino group at the C2 position is a critical site for modification. Its nucleophilic character can be exploited for acylation, alkylation, and arylation reactions to introduce a wide array of substituents, potentially influencing the molecule's biological activity and physical properties.
Functionalization via Bromine Atoms: The bromine atoms at the C6 and C8 positions are prime targets for modern cross-coupling reactions. Palladium-catalyzed reactions such as Sonogashira coupling can be employed to introduce alkyne moieties, while Buchwald-Hartwig amination allows for the formation of new carbon-nitrogen bonds. These methods open pathways to a vast library of 6- and/or 8-substituted derivatives, significantly expanding the chemical space around the chromone (B188151) core.
Hybrid Molecule Synthesis: A promising strategy involves the creation of hybrid molecules by combining the this compound scaffold with other known pharmacophores. This approach aims to develop chimeric compounds that may exhibit dual or synergistic biological activities, targeting multiple pathways or proteins.
| Reaction Type | Position(s) | Potential Modification | Resulting Structure |
| Acylation/Alkylation | C2-Amino | Introduction of acyl or alkyl chains | N-substituted analogs |
| Sonogashira Coupling | C6, C8 | Introduction of alkyne groups | 6,8-dialkynyl derivatives |
| Buchwald-Hartwig Amination | C6, C8 | Introduction of primary/secondary amines | 6,8-diamino derivatives |
| Suzuki Coupling | C6, C8 | Introduction of aryl or heteroaryl groups | 6,8-diaryl derivatives |
Exploration of Novel Reaction Pathways and Domino Processes
The reactivity of the 3-formyl group, in conjunction with the other functionalities, makes this chromone an ideal candidate for the exploration of novel and complex reaction pathways, particularly domino (or cascade) reactions. These processes, which involve multiple bond-forming events in a single synthetic operation, offer an efficient route to complex molecular architectures.
Research indicates that in 3-formylchromones, the formyl group's high electrophilicity typically directs the course of cyclization reactions. beilstein-journals.org Future work will likely explore the reaction of this compound with various nucleophiles, such as activated carbonyl compounds and 1,3-dicarbonyl dianion equivalents. beilstein-journals.org The interplay between the C2-amino group and the C3-formyl group can be harnessed to construct novel heterocyclic systems fused to the chromone core. Furthermore, studies on related 3-formylchromones have shown that reaction pathways can be divergent, with the final product being highly dependent on reaction conditions like the choice of solvent. researchgate.net Systematically investigating these conditions could unveil previously inaccessible molecular scaffolds.
Integration with Flow Chemistry and Automated Synthesis
The multi-step synthesis of diverse libraries of chromone derivatives is well-suited for integration with modern automation and flow chemistry technologies. While currently applied more broadly in peptide and protein synthesis, the principles of automated fast-flow instruments are increasingly being adapted for small molecule synthesis. nih.govrsc.org
Translating the synthesis of this compound analogs to a flow chemistry platform could offer significant advantages:
Enhanced Efficiency: Continuous processing can reduce reaction times from hours to minutes.
Improved Yield and Purity: Precise control over reaction parameters (temperature, pressure, stoichiometry) often leads to cleaner reactions and higher yields.
Automated Library Generation: An automated system could rapidly execute sequential reactions (e.g., a Sonogashira coupling followed by a condensation reaction on the formyl group) to generate a large library of analogs for high-throughput screening.
Safety: The use of microreactors enhances heat transfer and allows for the safe handling of hazardous reagents and reactive intermediates.
This approach would accelerate the drug discovery process by enabling the rapid synthesis and evaluation of a wide range of structurally diverse chromone derivatives. rsc.org
Advanced Computational Design for Targeted Properties
In silico methodologies are set to play a pivotal role in guiding the future design of this compound derivatives. Advanced computational techniques can predict the properties of hypothetical molecules, allowing researchers to prioritize the synthesis of compounds with the highest probability of success for a specific biological target.
Drawing from studies on analogous 3-formyl chromones, a variety of computational tools can be applied: nih.gov
Molecular Docking: To predict the binding affinity and orientation of designed analogs within the active site of a target protein.
Quantum Chemical Computations: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as the HOMO-LUMO energy gap, which can correlate with the reactivity and bioactivity of the compounds. nih.gov
Molecular Dynamics (MD) Simulations: To study the dynamic behavior and stability of ligand-protein complexes over time, providing deeper insights than static docking models. nih.gov
ADMET Prediction: In silico models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery pipeline.
These computational approaches will enable a more rational, target-oriented design of novel chromone derivatives, saving significant time and resources in the laboratory. nih.gov
| Computational Method | Application in Drug Design | Predicted Property |
| Molecular Docking | Virtual screening, binding mode analysis | Binding affinity, protein-ligand interactions |
| DFT Calculations | Electronic structure analysis | HOMO-LUMO gap, charge distribution, reactivity |
| MD Simulations | Stability assessment of complexes | Conformational stability, dynamic interactions |
| ADMET Prediction | Pharmacokinetic profiling | Drug-likeness, metabolic stability, toxicity risk |
Development as Chemical Biology Tools for Pathway Elucidation
The versatile and reactive nature of the this compound scaffold makes it an excellent starting point for the development of sophisticated chemical biology probes. These tools are designed to interact with biological systems in a specific manner to help elucidate complex cellular pathways and identify new drug targets.
The functional handles on the molecule can be used to attach various reporter or affinity tags:
Fluorescent Probes: The introduction of a fluorophore would allow for the visualization of the molecule's subcellular localization and its interaction with biological targets using advanced microscopy techniques.
Biotinylated Probes: Attaching a biotin (B1667282) tag would enable affinity purification of the molecule's binding partners (e.g., target proteins) from cell lysates, a crucial step in target identification.
Photoaffinity Labels: Incorporation of a photoreactive group would allow for the covalent cross-linking of the molecule to its biological target upon UV irradiation, enabling unambiguous target identification.
The C6 and C8 bromine atoms are particularly well-suited for these modifications. For example, a Sonogashira coupling reaction could introduce a terminal alkyne, which serves as a "click chemistry" handle for the facile attachment of azide-containing tags (e.g., azide-fluorophore, azide-biotin) in a highly specific and efficient manner. The development of such probes would transform this chromone scaffold from a mere building block into a powerful tool for fundamental biological research.
Q & A
Q. What are the recommended synthetic routes for 2-amino-6,8-dibromo-3-formylchromone, and how do reaction conditions influence product yields?
- Methodological Answer : The compound can be synthesized via nucleophilic additions or condensations. For example, reacting 6,8-dibromo-3-formylchromone with indole in anhydrous pyridine yields 3-[(1H-indol-3-yl)methylene]-6,8-dibromo-2-hydroxychroman-4-one as a mixture of E- and Z-diastereomers (91:9 ratio) in 30% yield . Microwave-assisted methods, such as Kabachnik-Fields reactions, offer advantages in efficiency. For instance, condensation with aniline and ethyl-phenyl-H-phosphinate under microwave irradiation produces α-aminophosphonate-chromone hybrids as diastereomeric mixtures, characterized by ³¹P, ¹³C, and ¹H NMR .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using programs like SHELX is standard for structural elucidation. For example, halogenated chromones (e.g., 6,8-dibromo-3-formylchromone) exhibit planar chromone rings with Br atoms at C6 and C8, influencing intermolecular interactions and bioactivity. The aldehyde group at C3 participates in hydrogen bonding, critical for urease inhibition . SHELXL refinement is preferred for high-resolution or twinned data due to its robustness .
Q. What are the key reactive sites in this compound, and how do they guide derivatization?
- Methodological Answer : The electron-deficient C2, C4, and aldehyde (C3) sites drive nucleophilic attacks. For instance:
- C3 aldehyde : Reacts with amines (e.g., indole) to form Schiff bases .
- C2/C4 : Participate in cycloadditions or substitutions.
Halogens (Br at C6/C8) enhance electrophilicity and stabilize intermediates via inductive effects. ³¹P NMR and HRMS are critical for tracking phosphonate derivatives .
Advanced Research Questions
Q. How can diastereomer ratios be controlled during nucleophilic additions to this compound?
- Methodological Answer : Solvent polarity and steric effects dominate stereoselectivity. For example:
- In indole reactions, pyridine favors E-isomers (91% selectivity) due to reduced steric hindrance .
- Microwave conditions with chiral P-reagents yield diastereomers (e.g., 25 and 26 in Table 3 of ), resolvable via chromatography or crystallization.
Computational modeling (DFT) predicts transition-state energies to optimize conditions .
Q. What role do bromine substituents play in the biological activity of this compound?
- Methodological Answer : Bromine at C6/C8 enhances electrophilicity and binding to enzymes. In urease inhibition studies, Br atoms increase hydrophobic interactions with active-site residues, as shown in crystal structures of analogous dibromo-chromones . SAR studies comparing 6,8-dibromo with dichloro or nitro derivatives reveal Br’s superior bioactivity in antimicrobial assays .
Q. What methodological challenges arise in characterizing reaction intermediates of this compound?
- Methodological Answer : Key challenges include:
Q. How can computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer : DFT calculations (e.g., Gaussian or ORCA) model frontier molecular orbitals (FMOs) to identify reactive sites. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
